- Process for the preparation of HMG-CoA reductase inhibitors and intermediates thereof, World Intellectual Property Organization, , ,

Cas no 93957-55-2 (Fluvastatin sodium)

フルバスタチンナトリウム(Fluvastatin sodium)は、HMG-CoA還元酵素阻害剤に分類される合成スタチン系薬剤です。主に高コレステロール血症や動脈硬化性疾患の治療に用いられ、肝臓でのコレステロール生合成を選択的に抑制します。他のスタチン系薬剤と比較して、シトクロムP450 2C9を介した代謝経路を持つため、薬物相互作用のリスクが低いことが特徴です。また、親水性が高く末梢組織への移行が少ないため、筋障害などの副作用発生率が低減されています。経口投与後、速やかに吸収され、初回通過効果を受けやすい薬物動態を示します。

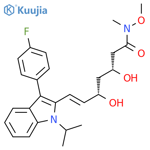

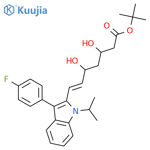

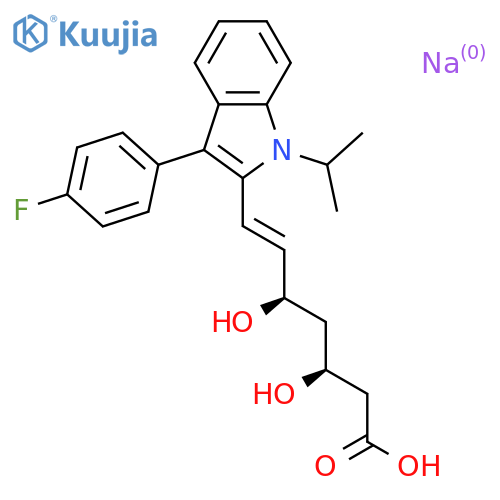

Fluvastatin sodium structure

商品名:Fluvastatin sodium

CAS番号:93957-55-2

MF:C24H26FNNaO4

メガワット:434.455721378326

MDL:MFCD08063391

CID:61669

PubChem ID:160870917

Fluvastatin sodium 化学的及び物理的性質

名前と識別子

-

- FLUVASTATIN SODIUM

- fluvastatin sodium salt

- sodium (3r,5s,6e)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-3,5-dihydroxy-6-heptenoate

- Fluvastatin Sodium Salt Hydrate

- Fluvastatin Sodium Salt (Relative Stereochemistry)

- Fluvastatin (sodium salt)

- Fluvastatin Sodium Salt (Relative Stereochemistry)

- Fluvastatin-d6 Sodium Salt

- Fluvastatins Sodium USP29

- (3S,5R)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acidsodium salt

- (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt

- Vastin

- Lescol

- Fluvastatin (sodium)

- (3r,5s)-fluvastatin sodium

- Sri 62320

- Canef

- Fluvastatin sodium (Lescol)

- Fractal

- Locol

- Lescol XL

- C24H25FNNaO4

- DSSTox_RID_80451

- DSSTox_CID_24758

- DSSTox_GSID_44758

- SMR000550480

- Lochol

- Xilep XL

- Sodium (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate

- Fluindostatin sodium

- Prestwick_1032

- Fluyastatin Sodium Salt

- (+)-fluva

- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, monosodium salt, (3R,5S,6E)-rel- (9CI)

- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, monosodium salt, [R*,S*-(E)]-(±)- (ZCI)

- Almastatin

- Cranoc

- Fluindostatin

- XU 62-320

- CAS-93957-55-2

- CHEBI:77602

- NCGC00164604-01

- DTXSID501009854

- HY-14664F

- MLS001304715

- CCG-264930

- 94061-80-0

- HMS2233N10

- Tox21_112226

- SW197104-2

- (Relative Stereochemistry)

- (3R,5S)-Fluvastatin (sodium)

- s1909

- MLS001165673

- EN300-7389953

- HY-14664A

- sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

- (3S,5R)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid sodium salt

- CHEMBL333442

- SCHEMBL41502

- HMS1570L19

- sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate

- H11964

- Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate

- (+)-(3R,5S)-fluvastatin

- AC-6856

- DA-58074

- AKOS016340657

- Fluvastatin for system suitability

- KS-1062

- MLS006010060

- (3R,5S,6E)-7-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

- NCGC00263525-01

- XU-620

- Fluvastatin sodium- Bio-X

- (e)-(3r,5s)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-3,5-dihydroxy-hept-6-enoic acid sodium salt

- Tox21_112226_1

- DTXCID5065306

- Fluvastatin Sodium Salt(Relative Stereochemistry)

- (+)-(3R,5S)-fluvastatin sodium

- Fluvastatin Sodium,(S)

- (e)-(3r,5s)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-3,5-dihydroxy-hept-6enoic acid sodium salt

- NS00076271

- BF164477

- (3R,5S)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt

- (3R,5S)-(+)-fluvastatin sodium

- Sodium(3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate

- (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt

- Sodium (E)-(3R,5S)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxy-hept-6-enoate

- (3R,5S)-Fluvastatin Sodium Salt

- (+)-fluvastatin sodium

- (e)-(3r,5s)-(+)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-3,5-dihydroxy-hept-6-enoic acid sodium salt

- (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxy hept-6-enoic acid sodium salt

- (3R,5S)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;

- 6-Heptenoic acid, 7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-

- Z2568666661

- CS-1969

- CS-0835234

- Sri-62320

- Q27147203

- AB01274723-01

- 93957-55-2

- Fluvastatin sodium

-

- MDL: MFCD08063391

- インチ: 1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1

- InChIKey: CUOKYGJQSIKNFS-RPQBTBOMSA-N

- ほほえんだ: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\[C@H](O)C[C@H](O)CC(=O)O.[Na]

計算された属性

- せいみつぶんしりょう: 433.166531g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 8

- どういたいしつりょう: 433.166531g/mol

- 単一同位体質量: 433.166531g/mol

- 水素結合トポロジー分子極性表面積: 85.5Ų

- 重原子数: 31

- 複雑さ: 596

- 同位体原子数: 0

- 原子立体中心数の決定: 2

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- 色と性状: 淡黄色固体粉末

- ゆうかいてん: 205-212°C

- ふってん: 681.8 °C at 760 mmHg

- フラッシュポイント: 366.1 °C

- ようかいど: H2O: ≥9mg/mL

- PSA: 85.52000

- LogP: 3.29340

- かんど: きゅうしつせい

- マーカー: 4218

Fluvastatin sodium セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- RTECS番号:MJ9675100

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Fluvastatin sodium 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Fluvastatin sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94390-1g |

Fluvastatin sodium |

93957-55-2 | ≥98% | 1g |

¥799.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94390-250mg |

Fluvastatin sodium |

93957-55-2 | 250mg |

¥349.0 | 2021-09-09 | ||

| Ambeed | A109438-50mg |

rel-(3S,5R,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt |

93957-55-2 | 98% | 50mg |

$11.0 | 2025-02-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15324-200mg |

Fluvastatin Sodium |

93957-55-2 | 98% | 200mg |

¥1599.00 | 2023-09-09 | |

| Ambeed | A109438-1g |

rel-(3S,5R,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt |

93957-55-2 | 98% | 1g |

$91.0 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129852-250mg |

Fluvastatin sodium |

93957-55-2 | ≥98% | 250mg |

¥212.90 | 2023-09-02 | |

| Apollo Scientific | BISN0143-50mg |

Fluvastatin sodium |

93957-55-2 | 50mg |

£85.00 | 2023-08-31 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021561-250mg |

Fluvastatin sodium |

93957-55-2 | 98% | 250mg |

¥196 | 2024-07-19 | |

| Cooke Chemical | A4366412-1G |

Fluvastatin Sodium |

93957-55-2 | ≥98% | 1g |

RMB 439.20 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F863486-50mg |

Fluvastatin Sodium |

93957-55-2 | ≥98% | 50mg |

¥99.00 | 2022-01-11 |

Fluvastatin sodium 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Ethanol ; 20 - 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 16 h, 20 - 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 16 h, 20 - 25 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, 25 - 35 °C

リファレンス

- An efficient industrial process for the preparation of fluvastatin sodium, Oriental Journal of Chemistry, 2007, 23(3), 919-926

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; 2.5 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt; overnight, rt

リファレンス

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium), Hecheng Huaxue, 2008, 16(3), 358-361

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt

リファレンス

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium), Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 25 - 30 °C; 2 h, 30 - 35 °C

リファレンス

- Industrial process for the preparation of fluvastatin sodium, India, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 3 - 4 h, 25 °C → 35 °C

リファレンス

- Process for preparation of statins with high syn to anti ratio, United States, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Process for the preparation of indole derivatives, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 30 min, 20 - 25 °C; 1.5 h

1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min; 3 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 - 10 °C

1.4 Reagents: Dicyclohexylamine Solvents: Acetonitrile ; 0 - 10 °C; 2 h, 25 - 35 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min; 3 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 - 10 °C

1.4 Reagents: Dicyclohexylamine Solvents: Acetonitrile ; 0 - 10 °C; 2 h, 25 - 35 °C

リファレンス

- An efficient industrial process for the preparation of fluvastatin sodium, Oriental Journal of Chemistry, 2008, 24(1), 167-174

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 2-Methyl-2-butanol , Water ; 6 h, 20 °C

リファレンス

- Process for the preparation of the antihyperlipidemic agent fluvastatin sodium by basic hydrolysis, European Patent Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; rt; 5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; rt; 15 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; rt; 15 h, rt

リファレンス

- Method for the preparation of fluvastatin, Korea, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8.5 - 9, rt → 10 °C; pH 8.5 - 9, 10 - 15 °C; 1 h, pH 8.5 - 9, 10 - 15 °C; pH 8.5 - 9, 15 °C → 37 °C; 3 h, pH 8.5 - 9, 37 °C

リファレンス

- Process for the preparation of fluvastatin sodium and intermediates, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Toluene , Water ; 1 - 2 min, 25 - 35 °C; 5 h, 25 - 35 °C

リファレンス

- Process for preparation of fluvastatin sodium salt, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 °C; 1 h, 30 - 35 °C

リファレンス

- Process for preparation of fluvastatin sodium and intermediate, India, , ,

Fluvastatin sodium Raw materials

- Fluvastatin Methyl Ester

- Fluvastatin

- tert-Butyl Fluvastatin

- E-(7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-[(3R,5S)-3,5-dihydroxy-hept-6-enoic acid])-N-methoxy-N-methyl-amide

- (3S,5R,E)-tert-Butyl Fluvastatin

Fluvastatin sodium Preparation Products

Fluvastatin sodium サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93957-55-2)Fluvastatin Sodium Salt Hydrate, ≥ 98.0%

注文番号:LE12241

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:06

価格 ($):discuss personally

Fluvastatin sodium 関連文献

-

1. Chemistry of 2-vinylindoles: synthesis and applicationsYaseen A. A. M. Elshaier,Mohamed T. M. Nemr,Mohamed S. Refaey,Wael A. A. Fadaly,Assem Barakat New J. Chem. 2022 46 13383

-

Dorota Jarmu?ek,Tomasz Pedzinski,Marcin Hoffmann,Tomasz Siod?a,Kinga Salus,Donata Pluskota-Karwatka Phys. Chem. Chem. Phys. 2017 19 21946

-

Xiaowei Yang,Qi Lai,Xinmin Yang,Banglin Xie,Bin Zhang,Xiaoyong Zhang,Yen Wei Mater. Chem. Front. 2022 6 128

-

Qingxia Zhu,Mengyun Chen,Lu Han,Yongfang Yuan,Feng Lu Anal. Methods 2017 9 1595

-

S. N. Ortega,A. J. Santos-Neto,F. M. Lancas Anal. Methods 2017 9 3039

93957-55-2 (Fluvastatin sodium) 関連製品

- 93957-53-0(Fluvastatin Methyl Ester)

- 93957-54-1(Fluvastatin)

- 129332-29-2(tert-Butyl Fluvastatin)

- 131926-95-9(4-Hydroxy Lansoprazole Sulfide)

- 1160169-39-0(rac 5-Keto Fluvastatin)

- 194934-96-8((3R,5S)-Fluvastatin tert-Butyl Ester)

- 94061-81-1((3S,5R)-Fluvastatin sodium)

- 155229-75-7((3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid)

- 155229-76-8((3S,5R)-Fluvastatin sodium salt)

- 94061-83-3(Fluvastatin lactone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93957-55-2)Fluvastatin sodium

清らかである:99%

はかる:5g

価格 ($):224.0

atkchemica

(CAS:93957-55-2)Fluvastatin sodium

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ